

Application Notes and Protocols for the Crystallization of 4-Fluoroisophthalic Acid

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Compound of Interest

Compound Name: 4-Fluorobenzene-1,3-dicarboxylic acid

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This document provides detailed application notes and experimental protocols for the crystallization of 4-Fluoroisophthalic acid (CAS No: 327-95-7). The following methods are designed to offer a starting point for obtaining crystalline material with high purity and controlled morphology, which are critical attributes for pharmaceutical development and materials science applications. Due to the limited availability of specific crystallization data for 4-Fluoroisophthalic acid in publicly accessible literature, the following protocols are based on established crystallization principles for aromatic carboxylic acids, including the parent compound, isophthalic acid, and related fluorinated analogues.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Fluoroisophthalic acid is fundamental to developing robust crystallization processes.

Property	Value	Source
Molecular Formula	C ₈ H ₅ FO ₄	ChemBK[1]
Molar Mass	184.12 g/mol	ChemBK[1]
Melting Point	300-301 °C	ChemBK[1]
Boiling Point	403.4±30.0 °C (Predicted)	ChemBK[1]
Density	1.551±0.06 g/cm ³ (Predicted)	ChemBK[1]
pKa	2.91±0.10 (Predicted, for 4-Fluorophthalic acid)	ChemicalBook[2]
Water Solubility	Insoluble	ChemicalBook[2]
Solubility in Organic Solvents	Slightly soluble in DMSO and Methanol	ChemicalBook[2]

Crystallization Methodologies

Several crystallization techniques can be employed to purify 4-Fluoroisophthalic acid. The choice of method will depend on the desired crystal size, morphology, and purity requirements. The following sections detail protocols for three common crystallization methods: cooling crystallization, antisolvent crystallization, and slow evaporation.

Protocol 1: Cooling Crystallization from a Single Solvent

Cooling crystallization is a widely used method that relies on the principle that the solubility of most compounds decreases with temperature. A suitable solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Objective: To obtain high-purity crystals of 4-Fluoroisophthalic acid by controlled cooling of a saturated solution.

Materials:

- 4-Fluoroisophthalic acid (crude)

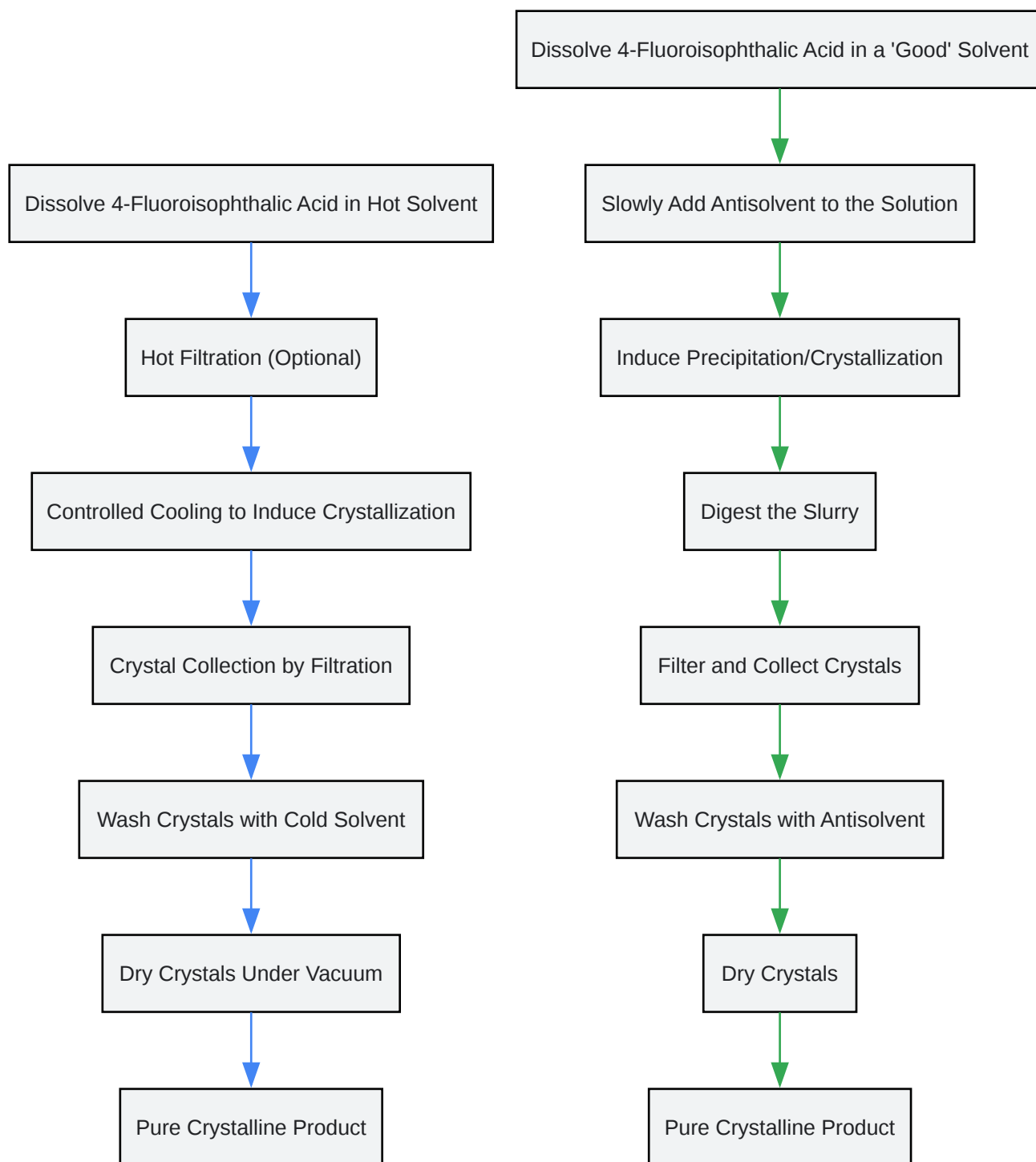
- High-purity solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or acetic acid)
- Crystallization vessel with a stirrer and temperature control
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

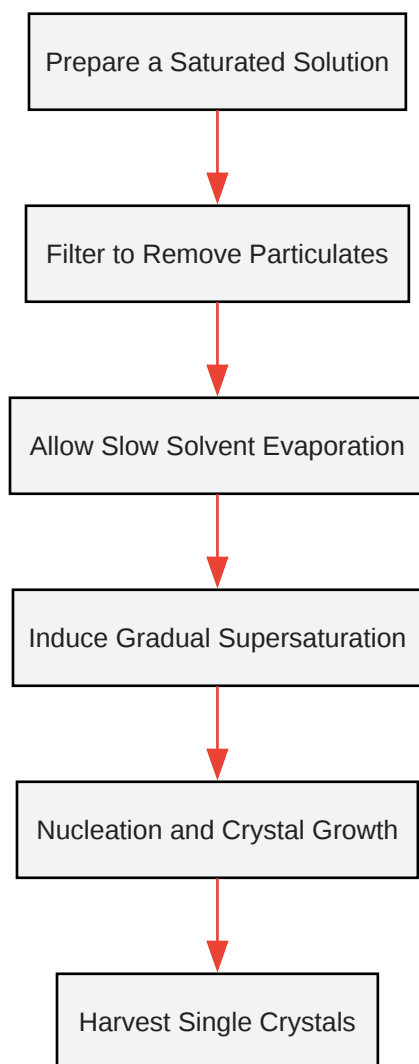
Experimental Protocol:

- Solvent Selection: Based on preliminary solubility screening, select a solvent in which 4-Fluoroisophthalic acid exhibits a significant positive temperature-dependent solubility. For aromatic carboxylic acids, solvents like NMP, DMF, or acetic acid are often effective.
- Dissolution:
 - Place a known amount of crude 4-Fluoroisophthalic acid into the crystallization vessel.
 - Add a minimal amount of the selected solvent.
 - Heat the mixture with stirring to a temperature that ensures complete dissolution (e.g., 80-120°C, depending on the solvent's boiling point). Avoid boiling the solvent if possible to prevent concentration changes.
 - If necessary, add small additional volumes of the hot solvent until all the solid has dissolved to form a clear, saturated, or near-saturated solution.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean crystallization vessel to remove them.
- Controlled Cooling:
 - Allow the hot solution to cool slowly and undisturbed to room temperature. A slow cooling rate (e.g., 5-20°C/hour) is crucial for the formation of larger, more well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

- Once the solution has reached room temperature, further cooling in an ice bath can be employed to maximize the yield.
- Crystal Collection:
 - Collect the crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
- Drying: Dry the collected crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Process Workflow for Cooling Crystallization:





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References

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